molecular formula C11H14BrFO B8317317 2-(4-Bromo-2-fluorophenyl)-2-methylpropyl methyl ether

2-(4-Bromo-2-fluorophenyl)-2-methylpropyl methyl ether

Cat. No. B8317317
M. Wt: 261.13 g/mol
InChI Key: JFMLYKPRRVFVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-fluorophenyl)-2-methylpropyl methyl ether is a useful research compound. Its molecular formula is C11H14BrFO and its molecular weight is 261.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-2-fluorophenyl)-2-methylpropyl methyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-fluorophenyl)-2-methylpropyl methyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(1-methoxy-2-methylpropan-2-yl)benzene

InChI

InChI=1S/C11H14BrFO/c1-11(2,7-14-3)9-5-4-8(12)6-10(9)13/h4-6H,7H2,1-3H3

InChI Key

JFMLYKPRRVFVHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a DMF (4 ml) solution of 2-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol (199 mg, 0.8 mmol, WO2004074270A2) was added 60% sodium hydride (35 mg, 0.88 mmol) at 0° C. and the mixture was stirred at 0° C. for 15 minutes followed by additional stirring for 1 hour at room temperature. After the mixture was cooled to 0° C., methyliodide (342 mg, 2.4 mmol) was added and the mixture was stirred for 30 minutes at 0° C. followed by additional stirring for 16 hours at room temperature. Then, the reaction was quenched with water and the whole was extracted with EtOAc, which was dried over sodium sulfate. Then, filtration, evaporation and purification by silica gel column chromatography, eluting with hexane/EtOAc (20:1), gave the title compound (174 mg, 83% yield) as a colorless oil.
Quantity
342 mg
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Reaction Step One
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199 mg
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35 mg
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Quantity
4 mL
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solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

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